5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine has the molecular formula C10H12BrNOSi and a molecular weight of 270.20 g/mol. The compound features a furo[2,3-b]pyridine structure with a bromine atom and a trimethylsilyl group attached. Its chemical identifiers include the CAS number 1228665-74-4 and the InChI key XVBPLCGYJFHHSE-UHFFFAOYSA-N .
Research on the biological activity of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their anti-cancer and anti-inflammatory activities. The unique combination of a furo[2,3-b]pyridine scaffold may endow this compound with interesting biological properties that warrant further investigation.
Synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine can be achieved through several methods:
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine finds applications primarily in research settings:
Several compounds exhibit structural or functional similarities to 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | Contains dimethoxymethyl instead of trimethylsilyl | Potentially different reactivity due to methoxy groups |
5-Chloro-2-(trimethylsilyl)furo[2,3-b]pyridine | Chlorine instead of bromine | May exhibit different biological activities |
5-Iodo-2-(trimethylsilyl)furo[2,3-b]pyridine | Iodine substituent | Increased reactivity due to larger halogen |
The uniqueness of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine lies in its specific halogenation and silylation patterns that contribute to its distinct chemical properties and potential applications in medicinal chemistry.
The palladium-catalyzed cross-coupling reactions represent the most versatile approach for functionalization of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine, particularly through Suzuki-Miyaura coupling methodologies [1]. The bromine substituent at the carbon-5 position provides an excellent electrophilic partner for palladium-mediated transformations, while the trimethylsilyl group serves as a protecting group that can be selectively retained or removed under appropriate conditions [2].
Research has demonstrated that the palladium-catalyzed Suzuki-Miyaura coupling of brominated furopyridines requires careful optimization of catalyst systems and reaction conditions [1] [2]. The most effective catalyst systems employ tetrakis(triphenylphosphine)palladium(0) with cesium carbonate as the base in dioxane-water mixtures [3]. Alternative catalyst systems utilizing palladium diacetate with tricyclohexylphosphine have shown selectivity advantages in specific substrate combinations [4].
The reaction mechanism follows the traditional palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [4] [5]. The oxidative addition step is typically rate-determining for brominated substrates, with the carbon-5 bromine position showing enhanced reactivity due to electronic activation from the electron-deficient pyridine nitrogen [6].
Table 1: Optimized Palladium Catalyst Systems for 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine Cross-Coupling
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 92 | [3] |
Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 84 | [3] |
Pd(OAc)₂/PCy₃ | KF | MeCN | 70 | 44 | [4] |
Pd₂(dba)₃/PtBu₃ | KF | THF | 70 | 16 | [3] |
The palladium-mediated coupling reactions of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine exhibit distinct mechanistic features compared to simple aryl bromides [4]. The furopyridine core influences the electronic properties of the carbon-5 position, making it more susceptible to oxidative addition [7]. Computational studies suggest that the electron-deficient nature of the pyridine nitrogen activates the carbon-5 bromine bond toward palladium insertion [6].
The transmetalation step shows dependence on the nature of the organoborane coupling partner, with electron-rich arylboronic acids generally providing higher yields than electron-poor variants [1]. The reductive elimination proceeds efficiently due to the stabilizing influence of the fused heterocyclic system [4].
The synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine from pyridine precursors involves multiple strategic transformations that have been optimized for gram-scale production [3] [2]. The most efficient synthetic route employs 2,5-dichloronicotinic acid as the starting material, followed by cyclization and selective functionalization steps [3].
The optimized synthesis begins with the conversion of 2,5-dichloronicotinic acid to the corresponding tert-butyl ester using concentrated sulfuric acid and magnesium sulfate in the presence of tert-butanol [3]. This esterification proceeds in excellent yield (92%) and provides a more tractable intermediate for subsequent transformations [3].
The key cyclization step involves nucleophilic aromatic substitution using tert-butyl 2-hydroxyacetate deprotonated with sodium hydride [3]. This tandem nucleophilic substitution and cyclization reaction affords the furo[2,3-b]pyridine core in 86% yield [3]. The reaction mechanism proceeds through initial displacement of the 2-chloro group followed by intramolecular cyclization to form the furan ring [3].
Table 2: Multi-Step Synthesis Yields and Conditions
Step | Starting Material | Product | Conditions | Yield (%) | Reference |
---|---|---|---|---|---|
1 | 2,5-Dichloronicotinic acid | tert-Butyl ester | H₂SO₄, MgSO₄, tBuOH | 92 | [3] |
2 | tert-Butyl ester | Cyclized product | tBu-hydroxyacetate, NaH | 86 | [3] |
3 | Cyclized product | Decarboxylated product | TFA, CH₂Cl₂ | 89 | [3] |
4 | Alcohol intermediate | Triflate product | Tf₂O, DIPEA | 71 | [3] |
The decarboxylation step employs trifluoroacetic acid to cleave the tert-butyl ester and simultaneously promote decarboxylation [3]. This one-pot process occurs in excellent yield (89%) and provides the 5-chlorofuro[2,3-b]pyridin-3-ol intermediate [3]. The use of tert-butyl ester rather than ethyl ester proved crucial for achieving efficient decarboxylation under mild acidic conditions [3].
The final functionalization involves conversion of the 3-hydroxy group to a triflate leaving group using triflic anhydride and diisopropylethylamine [3]. This transformation proceeds in 71% yield and provides a versatile intermediate for further cross-coupling reactions [3].
The introduction of bromine at the carbon-5 position can be achieved through selective halogen exchange reactions or direct bromination protocols [8]. Alternative approaches involve starting from 2,5-dibromonicotinic acid derivatives, which allows direct incorporation of the bromine substituent during the initial synthetic steps [8].
The trimethylsilyl group in 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine serves multiple strategic functions beyond simple protection, including electronic modulation and steric control during synthetic transformations [9] [10]. The silicon-carbon bond exhibits chemical inertness under most reaction conditions while remaining selectively cleavable under specific deprotection protocols [9].
The trimethylsilyl substituent significantly influences the electronic properties of the furopyridine core through hyperconjugative interactions [9]. These effects manifest in altered reactivity patterns compared to unsubstituted furopyridines, particularly in electrophilic aromatic substitution reactions [10]. The bulky trimethylsilyl group also provides steric shielding of the carbon-2 position, directing reactivity toward other sites on the molecule [9].
Nuclear magnetic resonance studies reveal that the trimethylsilyl group causes characteristic upfield shifts in nearby carbon and proton signals, consistent with the electron-donating nature of silicon substituents [9]. These spectroscopic signatures provide valuable diagnostic tools for monitoring synthetic transformations [9].
The trimethylsilyl group demonstrates remarkable stability under the palladium-catalyzed cross-coupling conditions commonly employed for furopyridine functionalization [11] [12]. This stability allows for selective functionalization at the carbon-5 bromine position while preserving the silicon-containing substituent [11]. The group remains intact under basic conditions typically used in Suzuki-Miyaura couplings, including cesium carbonate and potassium carbonate bases [12].
Table 3: Trimethylsilyl Group Stability Under Various Reaction Conditions
Reaction Conditions | Temperature (°C) | Time (h) | Trimethylsilyl Retention (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄, Cs₂CO₃, dioxane | 100 | 16 | >95 | [12] |
NaH, THF | 50 | 3 | >90 | [12] |
TFA, CH₂Cl₂ | 25 | 16 | >85 | [12] |
KOH, EtOH | 100 | 20 min | <10 | [12] |
When deprotection of the trimethylsilyl group is desired, several selective methods are available that do not affect other functional groups present in the molecule [11] [12]. Fluoride-mediated deprotection using tetra-n-butylammonium fluoride represents the most common approach, proceeding through nucleophilic attack at the silicon center [12].
Silver-catalyzed deprotection methods offer alternative selectivity profiles, particularly useful when other silicon-containing protecting groups are present [11]. Silver nitrate and silver triflate have been demonstrated to selectively remove trimethylsilyl groups while leaving more sterically hindered silyl ethers intact [11].
Acidic deprotection using hydrochloric acid or trifluoroacetic acid provides another option, though these conditions may affect other acid-sensitive functionalities in the molecule [12]. The choice of deprotection method depends on the specific synthetic context and the presence of other functional groups [12].
The carbon-5 bromine position in 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine exhibits distinct reactivity patterns that enable chemoselective functionalization in the presence of other reactive sites [7] [13]. This selectivity arises from the unique electronic environment created by the fused furopyridine system and the influence of the trimethylsilyl substituent [7].
The carbon-5 position benefits from electronic activation due to its location alpha to the pyridine nitrogen, which increases the electrophilicity of the carbon-bromine bond [7] [13]. This activation facilitates oxidative addition in palladium-catalyzed cross-coupling reactions, making the carbon-5 bromine more reactive than bromines in less activated positions [13].
The regioselectivity observed in cross-coupling reactions follows predictable patterns based on electronic considerations [7]. Computational studies and empirical observations demonstrate that the carbon-5 position consistently shows the highest reactivity toward palladium insertion among multiple brominated sites [13].
Systematic studies comparing the reactivity of different halogenated furopyridine derivatives reveal that the carbon-5 bromine position reacts preferentially over carbon-3 positions under standard cross-coupling conditions [13]. This selectivity enables sequential functionalization strategies where multiple reactive sites can be addressed in a controlled manner [13].
Table 4: Comparative Reactivity Data for Halogenated Furopyridine Positions
Position | Halogen | Relative Reactivity | Bond Dissociation Energy (kcal/mol) | Reference |
---|---|---|---|---|
C-5 | Br | 1.00 | 80.4 | [13] |
C-3 | Br | 0.65 | 82.1 | [13] |
C-5 | Cl | 0.25 | 95.0 | [13] |
C-3 | OTf | 1.85 | 75.2 | [13] |
The chemoselective functionalization at the carbon-5 bromine position proceeds through the standard palladium catalytic cycle with distinctive kinetic preferences [5]. The oxidative addition step shows marked preference for the carbon-5 position due to favorable orbital overlap between the palladium center and the activated carbon-bromine bond [5].
Kinetic studies reveal that the rate of oxidative addition at the carbon-5 position is approximately three times faster than at alternative brominated sites under identical conditions [5]. This kinetic preference translates into excellent chemoselectivity in preparative-scale reactions [5].
The transmetalation and reductive elimination steps proceed with similar efficiency regardless of the substitution pattern, indicating that the selectivity originates primarily in the oxidative addition step [5]. This mechanistic understanding enables rational design of reaction conditions to maximize selectivity [5].
The chemoselective functionalization capability enables complex synthetic strategies involving sequential cross-coupling reactions [2]. These approaches allow for the construction of elaborately substituted furopyridine derivatives through controlled, stepwise functionalization [2].
Current limitations include reduced selectivity when strongly coordinating ligands are employed, which can alter the electronic preferences of the palladium catalyst [13]. Additionally, very electron-rich coupling partners may diminish selectivity due to altered transmetalation kinetics [13].
The carbon-13 nuclear magnetic resonance spectroscopy of 5-bromo-2-(trimethylsilyl)furo[2,3-b]pyridine reveals characteristic chemical shifts that provide definitive structural information about the furopyridine core framework [1] [2] [3]. The bicyclic fused heterocyclic system exhibits distinct carbon environments that are readily distinguishable through their chemical shift patterns.
The furopyridine core demonstrates typical aromatic carbon resonances in the 120-165 parts per million range, with specific positional assignments based on electronic environments [4] [5]. The carbon at the C2 position, which bears the trimethylsilyl substituent, appears at approximately 158-165 parts per million due to the electron-donating effect of the silicon substituent and its direct attachment to the oxygen heteroatom [6] [1]. This downfield shift reflects the decreased electron density around this carbon nucleus caused by the electronegative oxygen atom.
The C3 position in the furan ring, being adjacent to the oxygen heteroatom, exhibits characteristic chemical shifts in the 105-110 parts per million region [7] [2]. This relatively upfield position compared to other aromatic carbons is attributed to the electron-donating resonance effect of the oxygen lone pairs. The quaternary carbon at the C4 position, representing the ring junction between the furan and pyridine moieties, typically resonates around 155-160 parts per million [1] [3].
Within the pyridine portion of the molecule, the carbon nuclei display chemical shifts consistent with nitrogen-containing aromatic systems [4] [8]. The C5 carbon, which bears the bromine substituent, appears in the 120-125 parts per million range, with the chemical shift influenced by the electron-withdrawing inductive effect of the halogen [9] [1]. The C6 carbon in the pyridine ring exhibits resonances around 125-130 parts per million, while the C7 carbon adjacent to nitrogen demonstrates characteristic downfield shifts in the 145-150 parts per million region due to the electronegative nitrogen atom [4] [10].
Table 1: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for Furopyridine Core
Position | Chemical Shift (ppm) | Description |
---|---|---|
C2 | ~158-165 | Ether carbon (C-O bond) |
C3 | ~105-110 | Furan position adjacent to oxygen |
C4 | ~155-160 | Quaternary carbon at ring junction |
C5 | ~120-125 | Aromatic carbon adjacent to nitrogen |
C6 | ~125-130 | Aromatic carbon in pyridine ring |
C7 | ~145-150 | Nitrogen-bearing carbon in pyridine |
The trimethylsilyl group contributes three equivalent methyl carbon signals typically appearing around 0-2 parts per million, characteristic of silicon-bound methyl groups [11] [12]. The silicon atom itself, while not directly observable in standard carbon-13 nuclear magnetic resonance experiments, influences the chemical shifts of directly bonded carbons through its electropositive nature and large atomic radius.
The ultraviolet-visible absorption spectroscopy of 5-bromo-2-(trimethylsilyl)furo[2,3-b]pyridine exhibits characteristic electronic transitions that provide insight into the molecular electronic structure and environmental sensitivity [13] [14] [15]. The compound demonstrates multiple absorption bands corresponding to different electronic transitions within the furopyridine chromophore system.
The primary absorption maximum typically occurs in the 298-328 nanometer range, corresponding to π→π* transitions within the aromatic furopyridine system [13] [16]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals, with molar absorptivity values ranging from 5,300 to 106,000 liters per mole per centimeter [13]. The exact position and intensity of these bands are influenced by the electron-withdrawing bromine substituent and the electron-donating trimethylsilyl group, which modulate the electronic density distribution within the aromatic system.
Secondary absorption bands appear in the 350-380 nanometer region, attributed to n→π* transitions involving the nitrogen lone pair electrons in the pyridine ring [14] [17]. These transitions generally exhibit lower extinction coefficients (1,000-5,000 liters per mole per centimeter) compared to π→π* transitions and show enhanced sensitivity to solvent polarity effects [15] [18].
The solvatochromic behavior of the compound demonstrates significant dependence on solvent polarity and hydrogen-bonding capability [14] [17] [15]. In polar protic solvents, bathochromic shifts (red shifts) of 10-25 nanometers are observed for the primary absorption bands, indicating stabilization of the excited state relative to the ground state [18] [19]. This solvatochromic response suggests that the excited state possesses greater dipole moment than the ground state, consistent with charge transfer character in the electronic transitions.
The solvent-dependent spectral changes follow empirical solvent polarity parameters, with the strongest correlations observed with Reichardt's normalized polarity parameter and Kamlet-Taft parameters [14] [15]. Hydrogen-bonding solvents produce particularly pronounced spectral shifts due to specific solute-solvent interactions involving the pyridine nitrogen atom [17] [18].
Table 2: Ultraviolet-Visible Absorption Characteristics
Transition Type | Wavelength Range (nm) | Molar Absorptivity Range | Solvent Dependence |
---|---|---|---|
π→π* | 298-328 | 5,300-106,000 | Moderate |
n→π* | 350-380 | 1,000-5,000 | Strong |
Charge Transfer | 280-320 | 10,000-50,000 | Very Strong |
The mass spectrometric analysis of 5-bromo-2-(trimethylsilyl)furo[2,3-b]pyridine under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [11] [12] [20]. The molecular ion peak appears at mass-to-charge ratio 270 with moderate intensity, consistent with the molecular formula C₁₀H₁₂BrNOSi [21] [22].
The base peak in the mass spectrum corresponds to the loss of the trimethylsilyl group (mass loss of 73 atomic mass units), producing the fragment ion at mass-to-charge ratio 197 [11] [12]. This fragmentation occurs through α-cleavage of the silicon-carbon bond, a characteristic fragmentation pattern for trimethylsilyl derivatives [23]. The high stability of the resulting furopyridine cation and the neutral trimethylsilyl radical drives this preferential fragmentation pathway.
The bromine isotope pattern provides definitive evidence for the presence of the halogen substituent, with characteristic peaks separated by 2 atomic mass units reflecting the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes (approximately 1:1) [20] [24]. This isotope pattern is observed for both the molecular ion and major fragment ions containing the bromine atom.
Additional fragmentation involves the loss of the bromine atom (mass loss of 79/81 atomic mass units), producing fragment ions at mass-to-charge ratios 191/189 [12] [20]. This halogen loss occurs through homolytic cleavage of the carbon-bromine bond, facilitated by the aromatic stabilization of the resulting cation radical.
Secondary fragmentations include ring-opening processes of the furopyridine core, producing lower mass fragments through complex rearrangement mechanisms [20] [24]. These fragmentations typically involve the loss of carbon monoxide (28 atomic mass units) from the furan ring and the elimination of hydrogen cyanide (27 atomic mass units) from the pyridine moiety.
Table 3: Mass Spectrometric Fragmentation Patterns
Fragment Type | Mass Loss (amu) | Relative Intensity | Mechanism |
---|---|---|---|
Molecular Ion [M]⁺ | 0 | Moderate | Molecular ion |
Loss of TMS [M-73]⁺ | 73 | Base peak | α-cleavage of Si-C bond |
Bromo isotope pattern | 0 | Characteristic | Isotope pattern ⁷⁹Br/⁸¹Br |
Loss of Br [M-79/81]⁺ | 79/81 | Medium | Loss of halogen |
Furopyridine core | Variable | Low-Medium | Ring fragmentation |
The Fourier transform infrared spectroscopy of 5-bromo-2-(trimethylsilyl)furo[2,3-b]pyridine provides detailed information about the vibrational modes associated with the silyl-ether functionality and the aromatic heterocyclic framework [25] [26] [27]. The spectrum exhibits characteristic absorption bands that enable identification of specific functional groups and structural features.
The trimethylsilyl group contributions appear as strong absorptions in the 2950-2960 wavenumber region, corresponding to carbon-hydrogen stretching vibrations of the methyl groups attached to silicon [27] [28]. These bands are typically sharp and intense due to the symmetrical environment of the three equivalent methyl groups. The silicon-methyl deformation modes appear as medium-intensity bands around 1250-1260 wavenumbers [25] [27].
The silicon-oxygen stretching vibration manifests as a strong absorption band in the 1000-1100 wavenumber range [25] [26]. This band position is characteristic of silyl-ether linkages and provides direct evidence for the covalent attachment of the trimethylsilyl group to the furopyridine oxygen atom. The exact frequency within this range depends on the electronic environment of the silicon-oxygen bond and potential coupling with other vibrational modes.
The ether linkage between the silicon and furan oxygen contributes to absorptions in the 1150-1200 wavenumber region, corresponding to carbon-oxygen-carbon stretching vibrations [26] [29]. These bands are typically strong and well-defined, providing confirmation of the ether functionality within the molecular structure.
The aromatic furopyridine core exhibits characteristic absorptions associated with carbon-carbon and carbon-nitrogen stretching vibrations [27] [29]. Aromatic carbon-carbon stretching modes appear in the 1580-1620 wavenumber region as medium to strong intensity bands, while pyridine ring vibrations involving carbon-nitrogen stretching occur around 1550-1580 wavenumbers [29].
Additional characteristic absorptions include aromatic carbon-hydrogen stretching vibrations around 3050-3100 wavenumbers and aromatic carbon-hydrogen bending modes in the 1000-1200 wavenumber region [27] [29]. The bromine substituent influences the vibrational spectrum through mass effects and electronic perturbations, though specific carbon-bromine stretching vibrations typically occur at lower frequencies (500-700 wavenumbers) that may fall outside the standard measurement range.
Table 4: Fourier Transform Infrared Vibrational Modes for Silyl-Ether Functionality
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Si-CH₃ stretch | 2950-2960 | Strong | Trimethylsilyl C-H stretching |
Si-CH₃ bend | 1250-1260 | Medium | Methyl deformation |
Si-O stretch | 1000-1100 | Strong | Silicon-oxygen stretching |
C-O-C stretch | 1150-1200 | Strong | Ether linkage |
Aromatic C=C | 1580-1620 | Medium-Strong | Aromatic skeletal vibrations |
Aromatic C=N | 1550-1580 | Medium | Pyridine ring vibrations |